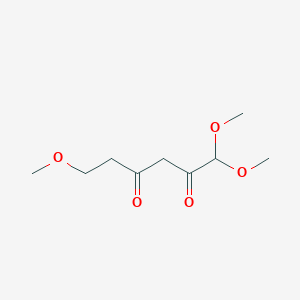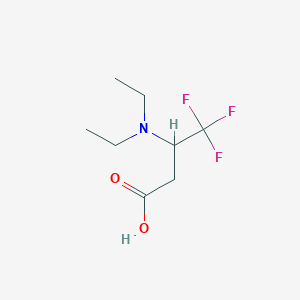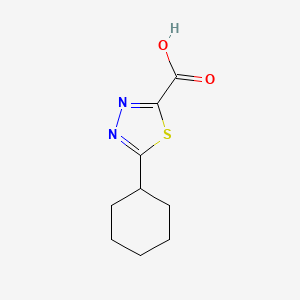
2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride is a chemical compound with a complex structure that includes a tetrahydrofuran ring, an ethoxy group, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of tetrahydrofuran with ethylene glycol to form the intermediate compound, which is then reacted with sulfonyl chloride under controlled conditions. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The tetrahydrofuran ring can undergo oxidation to form lactones or reduction to form tetrahydrofuran derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and water. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and may require temperature control to optimize the reaction rate and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form sulfonamide derivatives, while hydrolysis reactions yield sulfonic acids .
Scientific Research Applications
2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride has several scientific research applications:
Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as in the formation of sulfonamide bonds in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: Similar in structure but contains a mercapto group instead of a sulfonyl chloride group.
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Similar in structure but lacks the sulfonyl chloride group.
Properties
Molecular Formula |
C9H17ClO5S |
|---|---|
Molecular Weight |
272.75 g/mol |
IUPAC Name |
2-[2-(oxolan-3-ylmethoxy)ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H17ClO5S/c10-16(11,12)6-5-13-3-4-15-8-9-1-2-14-7-9/h9H,1-8H2 |
InChI Key |
SDGVGXRQSRDGOU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1COCCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cis-3-benzyl-1,5-dimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13637056.png)
![3-[(Benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13637060.png)



![tert-butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate](/img/structure/B13637082.png)








